N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-2,3-dimethoxybenzamide
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Overview
Description
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-2,3-dimethoxybenzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[1,2-a]pyridine derivatives, have been found to possess a wide range of pharmacological activities . They have been used as covalent anticancer agents , indicating potential targets within cancer pathways.
Mode of Action
Similar compounds, such as imidazo[1,2-a]pyridine derivatives, have been used as covalent anticancer agents . This suggests that these compounds may interact with their targets by forming a covalent bond, which could lead to the inhibition of the target protein’s function.
Biochemical Pathways
Compounds with similar structures have been found to possess a broad range of biological and pharmacological activities . This suggests that these compounds may affect multiple biochemical pathways, potentially including those involved in cancer progression.
Result of Action
Similar compounds have shown significant anticancer activity . This suggests that N-(5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-2,3-dimethoxybenzamide may also have potential anticancer effects.
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-2,3-dimethoxybenzamide are largely determined by its imidazo[1,2-a]pyrimidine core. This core has been found to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
These compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that imidazo[1,2-a]pyrimidines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules and changes in gene expression .
Temporal Effects in Laboratory Settings
It has been observed that similar compounds have a long-lasting inhibitory effect on certain parasites in vitro .
Metabolic Pathways
It is known that imidazo[1,2-a]pyrimidines can be involved in various metabolic pathways .
Subcellular Localization
It has been suggested that similar compounds may disrupt mitochondria, suggesting a possible mitochondrial localization .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-2,3-dimethoxybenzamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method includes the use of a one-pot three-component reaction catalyzed by various catalysts such as silica sulfuric acid, ammonium acetate, and sulfamic acid . The reaction conditions often involve moderate temperatures and the use of solvents like PEG-400 and butan-1-ol .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-2,3-dimethoxybenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions typically occur under mild to moderate conditions, often requiring specific catalysts to proceed efficiently .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-2,3-dimethoxybenzamide has a wide range of scientific research applications. It has been studied for its potential use as a cyclooxygenase-2 (COX-2) inhibitor, showing promising results in both in vitro and in vivo assays . Additionally, it has been evaluated for its anticancer properties, particularly against MCF-7 breast cancer cells . The compound also exhibits antimicrobial and antitubercular activities, making it a valuable candidate for further drug development .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other imidazo[1,2-a]pyrimidine derivatives such as benzo[4,5]imidazo[1,2-a]pyrimidine and 2,3-dihydroquinazolin-4(1H)-ones .
Uniqueness: What sets N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-2,3-dimethoxybenzamide apart is its unique combination of functional groups, which confer specific biological activities. Its dual role as a COX-2 inhibitor and anticancer agent makes it a particularly interesting compound for further research and development .
Properties
IUPAC Name |
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-14-8-9-15(18-13-26-11-5-10-23-22(26)25-18)12-17(14)24-21(27)16-6-4-7-19(28-2)20(16)29-3/h4-13H,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INNQUQJNNSWOAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=C(C(=CC=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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